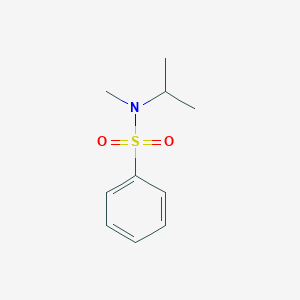![molecular formula C9H15N3O3 B7567433 N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide, also known as OPAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid proline and is structurally similar to the neurotransmitter glutamate. OPAA has been studied for its potential applications in the treatment of neurological disorders, cancer, and other diseases.
作用机制
The mechanism of action of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of glutamate transporters and/or glutaminase. These activities lead to changes in the levels of glutamate and glutamine in cells, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects:
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In neuronal cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to increase the levels of extracellular glutamate, which can lead to excitotoxicity and cell death. In cancer cells, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to inhibit the growth and proliferation of cells, as well as induce apoptosis.
实验室实验的优点和局限性
One advantage of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in lab experiments is its ability to selectively inhibit the activity of glutamate transporters and/or glutaminase. This specificity allows researchers to more precisely investigate the roles of these enzymes in various cellular processes. However, one limitation of using N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide is its potential toxicity, particularly in neuronal cells. Careful dosing and monitoring is necessary to avoid cell death and other adverse effects.
未来方向
There are many potential future directions for research on N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide. In neuroscience, further investigation is needed to fully understand the effects of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide on glutamate transporters and its potential use in the treatment of neurological disorders. In cancer research, more studies are needed to determine the optimal dosing and delivery methods for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide and its potential use in combination with other cancer therapies. Additionally, there may be potential applications for N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in other fields, such as immunology and infectious disease research.
合成方法
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide can be synthesized through a multi-step process starting with the reaction of proline with acetic anhydride to form N-acetylproline. This intermediate is then reacted with oxalyl chloride to form N-acyloxalylproline, which is subsequently treated with ammonia to yield N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide.
科学研究应用
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its potential applications in a variety of scientific fields. In neuroscience, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been shown to act as an inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This activity has led to investigations into the potential use of N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
In cancer research, N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide has been studied for its ability to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine. Cancer cells are known to rely heavily on glutamine metabolism for their energy needs, and the inhibition of glutaminase has been shown to be a promising target for cancer therapy.
属性
IUPAC Name |
N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(11-7(2)13)9(15)12-4-3-10-8(14)5-12/h6H,3-5H2,1-2H3,(H,10,14)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVHVQPDXJHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
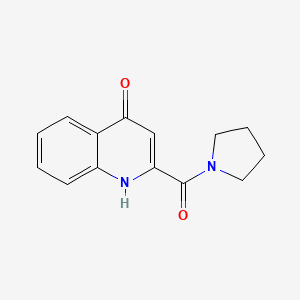

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
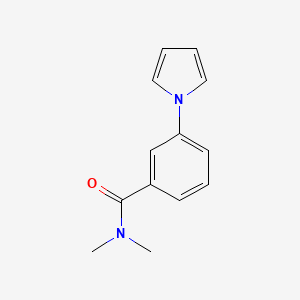
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
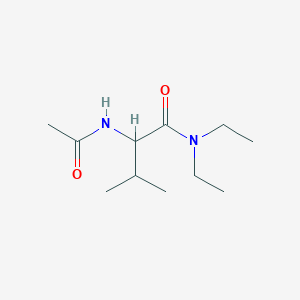
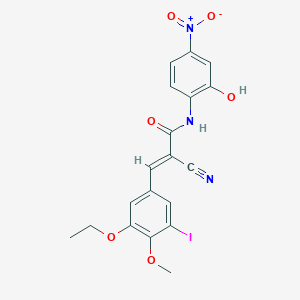
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
